REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][NH:16][C:17]2[C:26]([N+:27]([O-])=O)=[CH:25][CH:24]=[CH:23][C:18]=2[C:19]([O:21][CH3:22])=[O:20])=[CH:11][CH:10]=1)#[N:2].C.O.NN>CO.C1COCC1>[NH2:27][C:26]1[C:17]([NH:16][CH2:15][C:12]2[CH:13]=[CH:14][C:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[C:1]#[N:2])=[CH:10][CH:11]=2)=[C:18]([CH:23]=[CH:24][CH:25]=1)[C:19]([O:21][CH3:22])=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed from the reaction mixture by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
Aqueous sodium bicarbonate was added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl ether afforded pale yellow needles (6.0 g, 64%), m.p. 110°-111° C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1)NCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |